molecular formula C11H22O3 B14168611 3-(2-Ethylhexyloxy)propionic acid CAS No. 4126-58-3

3-(2-Ethylhexyloxy)propionic acid

Cat. No.: B14168611
CAS No.: 4126-58-3
M. Wt: 202.29 g/mol
InChI Key: YDFFAJUOABOCFU-UHFFFAOYSA-N
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Description

3-(2-Ethylhexyloxy)propionic acid is an organic compound with the molecular formula C11H22O3. It is a derivative of propionic acid, where the hydrogen atom of the hydroxyl group is replaced by a 2-ethylhexyloxy group.

Preparation Methods

The synthesis of 3-(2-Ethylhexyloxy)propionic acid can be achieved through several methods:

    Esterification Reaction: One common method involves the esterification of propionic acid with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.

    Industrial Production: Industrially, the compound can be produced using a continuous flow reactor system, where propionic acid and 2-ethylhexanol are continuously fed into the reactor along with a suitable catalyst. .

Chemical Reactions Analysis

3-(2-Ethylhexyloxy)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-ethylhexyloxy group can be replaced by other functional groups. .

Scientific Research Applications

3-(2-Ethylhexyloxy)propionic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties. It is also used in the development of bio-based materials.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the treatment of certain diseases.

    Industry: The compound is used in the production of plasticizers, lubricants, and surfactants .

Mechanism of Action

The mechanism of action of 3-(2-Ethylhexyloxy)propionic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(2-Ethylhexyloxy)propionic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2-ethylhexoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O3/c1-3-5-6-10(4-2)9-14-8-7-11(12)13/h10H,3-9H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFFAJUOABOCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50961536
Record name 3-[(2-Ethylhexyl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4126-58-3
Record name Propionic acid, 3-((2-ethylhexyl)oxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004126583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(2-Ethylhexyl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50961536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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